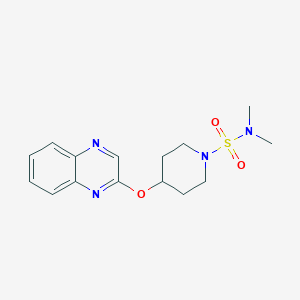
N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide" is a chemically synthesized molecule that appears to be related to a class of sulfonamide derivatives. These derivatives are known for their diverse biological activities, which can range from enzyme inhibition to antimicrobial properties. The papers provided discuss various sulfonamide compounds with different substituents and their biological activities, which can offer insights into the potential applications of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For instance, in the synthesis of quinolinylmethyl P1' alpha-sulfone piperidine hydroxamate inhibitors, the quinolinyl methyl P1' group was introduced to increase inhibitory enzyme activity . Similarly, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by reacting substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a quinolinyl methyl P1' group in the alpha-sulfone piperidine hydroxamate series was found to afford increased inhibitory enzyme activity . The nature of substitutions on the benzhydryl ring and sulfonamide ring also influences the antibacterial activity of these compounds . The molecular structure of "this compound" would likely play a significant role in its biological activity, with the quinoxalin-2-yloxy moiety potentially contributing to its potency and selectivity.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can vary depending on the substituents attached to the sulfonamide nitrogen and the aromatic rings. For example, novel (4-piperidin-1-yl)-phenyl sulfonamides showed potent activity on the human beta(3)-adrenergic receptor when the right-hand side of the compounds was modified with a free carboxylic acid . The reactivity of "this compound" would be influenced by the electron-withdrawing or electron-donating nature of the quinoxalin-2-yloxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The synthesized O-substituted derivatives of sulfonamides bearing a piperidine nucleus were characterized spectrally, and their bioactivity was evaluated against various enzymes . The physical and chemical properties of "this compound" would need to be characterized similarly to understand its potential as a biologically active compound.
科学的研究の応用
Photocatalytic Degradation and Environmental Applications
Research has shown that compounds related to N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide can be used in photocatalytic processes. For instance, a study focused on the degradation of quinolones and sulfonamides, highlighting a method for the photocatalytic degradation of these compounds using a composite catalyst. This research provides insights into environmental applications, particularly in the degradation of pharmaceutical pollutants (Wang et al., 2021).
Biological Activities and Hybrid Compounds
Sulfonamide-based hybrids have been extensively studied for their broad range of biological activities. A review on sulfonamide hybrids revealed their significance in pharmacology, demonstrating antibacterial, anti-neuropathic pain, and anti-tumor activities among others. The versatility of the sulfonamide moiety, when combined with quinoxaline and other pharmacophores, underscores the potential for developing novel therapeutic agents (Ghomashi et al., 2022).
Synthesis of Quinoxaline Derivatives
The synthesis of N-heterocycle-fused quinoxalines has been achieved through innovative methods involving dimethyl sulfoxide. This synthesis pathway underscores the chemical versatility and potential applications of quinoxaline derivatives in creating complex molecular structures, which can be pivotal in various fields of chemical research (Xie et al., 2017).
Antimicrobial Agents
Quinoxaline sulfonamides have been synthesized and evaluated for their antimicrobial properties. This includes the development of compounds demonstrating significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of quinoxaline sulfonamide derivatives as effective antimicrobial agents (Alavi et al., 2017).
Antioxidant Properties for Age-Related Diseases
Research on analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide has revealed potential for the treatment of age-related diseases. These compounds, possessing free radical scavenger groups, have demonstrated efficacy in protecting cells against oxidative stress, suggesting a promising avenue for the development of treatments for conditions such as Alzheimer's dementia and age-related macular degeneration (Jin et al., 2010).
作用機序
Target of Action
N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their broad-spectrum applications in medicine, pharmacology, and pharmaceutics . They interact with their targets, leading to various changes that contribute to their pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives have been found to exhibit a wide range of biomedical activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been found to exhibit a wide range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
特性
IUPAC Name |
N,N-dimethyl-4-quinoxalin-2-yloxypiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-18(2)23(20,21)19-9-7-12(8-10-19)22-15-11-16-13-5-3-4-6-14(13)17-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFONYBODUSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

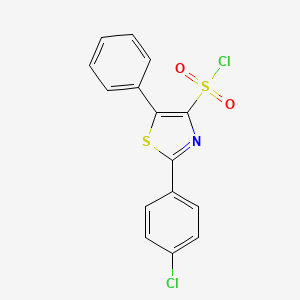
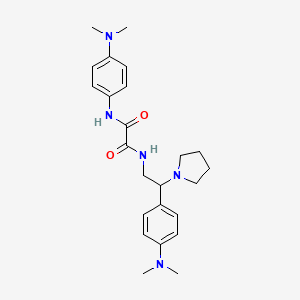
![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)
![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)

![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)
![N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2504122.png)
![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)
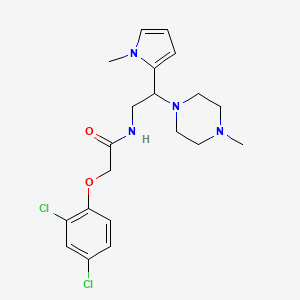
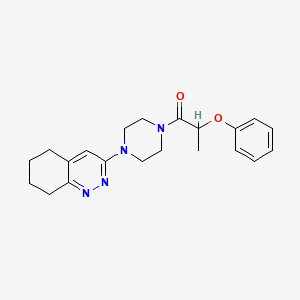
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)